5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one
Overview
Description
5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a nitrophenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitrobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with phosphorus oxychloride. The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization: Reagents such as phosphorus oxychloride or thionyl chloride.
Major Products Formed:
Reduction: 5-(3-Aminophenyl)-3H-1,3,4-oxadiazol-2-one.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Cyclization: More complex heterocyclic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one depends on its specific application. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components.
Molecular Targets and Pathways:
Enzymes: Inhibition of bacterial enzymes.
Cell Membranes: Disruption of membrane integrity.
Reactive Intermediates: Formation of reactive species that can interact with DNA or proteins.
Comparison with Similar Compounds
5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one can be compared with other similar compounds, such as:
5-(4-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.
5-(3-Aminophenyl)-3H-1,3,4-oxadiazol-2-one: The reduced form of the compound, which may have different biological properties.
5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one: A derivative with a methoxy group instead of a nitro group, which can influence its chemical and biological behavior.
Uniqueness: The presence of the nitro group in this compound imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(3-nitrophenyl)-3H-1,3,4-oxadiazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8-10-9-7(15-8)5-2-1-3-6(4-5)11(13)14/h1-4H,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNRZPOCXZUMNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261076 | |
Record name | 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101261076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83725-80-8 | |
Record name | 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83725-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101261076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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